1,1'-Diethyl-2,2'-cyanine chloride
Description
Historical Context and Foundational Contributions of Cyanine (B1664457) Dyes in Scientific Inquiry
The scientific journey of cyanine dyes is intrinsically linked to the development of photography and the broader field of photochemistry. Their discovery and subsequent investigation laid the groundwork for understanding light-matter interactions and paved the way for numerous technological advancements.
Early Discoveries and their Impact on Photochemistry
The story of cyanine dyes began in the mid-19th century with their initial synthesis. These synthetic dyes were among the earliest to be created and were initially explored for their potential in the textile industry. However, it was their unique interaction with light that soon captured the attention of the scientific community. A pivotal moment came with the discovery of their ability to act as spectral sensitizers for silver halide emulsions in photography. This groundbreaking application allowed photographic materials to become sensitive to a wider range of the electromagnetic spectrum, beyond the inherent sensitivity of silver halides to blue and violet light.
The fundamental property of cyanine dyes that underpins their photosensitizing capability is their extended conjugated system. This structural feature allows them to absorb light at longer wavelengths and transfer the absorbed energy to the silver halide crystals, thereby initiating the photographic process. This discovery not only revolutionized photography but also spurred deeper investigations into the principles of photochemistry, including energy transfer mechanisms and the relationship between molecular structure and light absorption.
Evolution of Research Paradigms for Polymethine Dyes
Cyanine dyes belong to the broader class of polymethine dyes, which are characterized by a series of conjugated double bonds. The early empirical discoveries in photography set the stage for a more systematic and theoretical exploration of these compounds. Researchers began to investigate how altering the length of the polymethine chain and modifying the heterocyclic nuclei at the ends of the chain influenced the dye's absorption spectrum.
A significant advancement in the understanding of polymethine dyes was the development of the "particle in a box" model, a quantum mechanical concept used to approximate the electronic transitions within the conjugated system. tsijournals.com This theoretical framework provided a basis for predicting the absorption wavelength of these dyes and guided the synthesis of new derivatives with tailored optical properties. tsijournals.com Over time, research evolved from a primary focus on photographic applications to a broader exploration of their photophysical properties, including fluorescence and non-linear optical behavior. This shift in research paradigms has led to the application of polymethine dyes in a diverse array of scientific and technological fields.
Nomenclature and Structural Elucidation in Academic Literature
The systematic naming and precise structural understanding of 1,1'-Diethyl-2,2'-cyanine (B8074920) chloride are crucial for its unambiguous identification and the interpretation of research findings.
According to the International Union of Pure and Applied Chemistry (IUPAC), the formal name for this compound is 1-ethyl-2-[(E)-2-(1-ethylquinolin-1-ium-2-yl)ethenyl]quinolin-1-ium chloride . ebi.ac.ukebi.ac.uk However, it is more commonly known by several synonyms in scientific literature, including Pseudoisocyanine (B1232315) chloride and N,N'-diethylpseudoisocyanine chloride. ebi.ac.ukebi.ac.uk The "pseudo" prefix distinguishes it from its isomer, isocyanine.
The core structure of 1,1'-Diethyl-2,2'-cyanine chloride consists of two quinoline (B57606) heterocyclic rings linked by a single methine bridge (=CH-). Each quinoline ring has an ethyl group attached to its nitrogen atom. The positive charge of the cation is delocalized across the conjugated system of the two quinoline rings and the methine bridge. The chloride ion acts as the counter-ion.
| Identifier | Value |
|---|---|
| IUPAC Name | 1-ethyl-2-{[1-ethylquinolin-2(1H)-ylidene]methyl}quinolinium chloride ebi.ac.ukebi.ac.uk |
| Synonyms | 2,2'-quinocyanine chloride, N,N'-diethylpseudoisocyanine chloride, pseudoisocyanine chloride ebi.ac.ukebi.ac.uk |
| Molecular Formula | C23H23ClN2 ebi.ac.uk |
| CAS Number | 2402-42-8 ebi.ac.uk |
Contemporary Significance of this compound in Modern Chemical Science
The relevance of this compound in contemporary chemical research extends far beyond its historical role in photography. Its unique photophysical properties continue to be exploited in a variety of advanced applications.
One of the most significant aspects of this compound is its propensity to form J-aggregates in solution. researchgate.net These are self-assembled supramolecular structures where the dye molecules arrange themselves in a head-to-tail fashion. This specific arrangement leads to a sharp, intense, and red-shifted absorption band (the J-band) compared to the monomeric dye. evitachem.com The formation and properties of these J-aggregates are a subject of ongoing research due to their potential applications in areas such as:
Non-linear optics: The collective electronic properties of J-aggregates can give rise to significant non-linear optical responses, making them of interest for optical switching and data storage technologies. researchgate.net
Light-harvesting systems: The efficient energy transfer within J-aggregates mimics natural photosynthetic systems, suggesting their potential use in artificial light-harvesting devices and solar cells.
Sensors: The formation of J-aggregates can be sensitive to the surrounding environment, such as the presence of specific ions or biomolecules, leading to the development of novel sensing platforms.
Furthermore, this compound serves as a valuable fluorescent probe in biological and materials science research. evitachem.com Its fluorescence properties can be used to study cellular processes and to characterize the microstructure of polymers and other materials. evitachem.com In the field of photochemistry, it continues to be a model compound for studying fundamental processes such as energy transfer, electron transfer, and photoisomerization. evitachem.com
| Property | Value | Solvent |
|---|---|---|
| Absorption Maximum (Monomer) | 524 nm evitachem.com | Ethanol |
| Molar Absorptivity | ~54,000 L·mol⁻¹·cm⁻¹ evitachem.com | Ethanol |
| J-aggregate Absorption Maximum | 570–580 nm evitachem.com | Aqueous solution |
The ongoing investigation into the synthesis of new cyanine dye derivatives with tailored properties, inspired by the fundamental understanding gained from compounds like this compound, underscores the enduring importance of this class of molecules in advancing chemical science. nih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
2402-42-8 |
|---|---|
Molecular Formula |
C23H23ClN2 |
Molecular Weight |
362.9 g/mol |
IUPAC Name |
(2E)-1-ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]quinoline;chloride |
InChI |
InChI=1S/C23H23N2.ClH/c1-3-24-20(15-13-18-9-5-7-11-22(18)24)17-21-16-14-19-10-6-8-12-23(19)25(21)4-2;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
MHQOURYMHSSLDM-UHFFFAOYSA-M |
SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Cl-] |
Isomeric SMILES |
CCN1/C(=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[Cl-] |
Canonical SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Cl-] |
Other CAS No. |
2402-42-8 |
Related CAS |
20766-49-8 (Parent) |
Origin of Product |
United States |
Advanced Spectroscopic and Photophysical Investigations of 1,1 Diethyl 2,2 Cyanine Chloride
Elucidation of Electronic Absorption and Emission Mechanisms
The electronic behavior of 1,1'-diethyl-2,2'-cyanine (B8074920) chloride is dictated by the π-conjugated system of its two quinoline (B57606) rings linked by a methine bridge. This structure gives rise to its characteristic absorption in the visible region of the electromagnetic spectrum.
In dilute solutions where the dye exists predominantly as a monomer, its photophysical properties are well-defined. In ethanol, the monomer of the corresponding iodide salt exhibits a strong absorption maximum (λmax) at approximately 524 nm, with a high molar extinction coefficient (ε) of 54,000 M-1cm-1. photochemcad.comomlc.org In aqueous solutions at very low concentrations (e.g., 1x10-5 M), the monomer displays a primary absorption band around 523 nm. researchgate.net
The emission properties of the monomer are characterized by a notably low fluorescence quantum yield, estimated to be around 0.001. omlc.org This inefficiency in fluorescence is primarily due to the prevalence of non-radiative decay pathways that deactivate the first excited singlet state (S1). Studies on the iodide salt using techniques like four-wave mixing spectroscopy have shown that ultrafast photoinduced isomerization is a key deactivation process. nih.gov This process, along with internal conversion, provides an efficient route for the molecule to return to the ground state (S0) without emitting a photon, thus quenching fluorescence.
The absorption spectrum of monomeric 1,1'-diethyl-2,2'-cyanine does not consist of a single, symmetrical band but rather displays a distinct fine structure. This structure is a direct consequence of vibronic coupling—the interaction between the electronic transition and the molecule's vibrational modes. The spectrum is characterized by a main, high-intensity peak (the 0-0 transition) and a typically less intense shoulder on the high-energy (shorter wavelength) side. omlc.orgresearchgate.net
The main peak corresponds to the transition from the lowest vibrational level of the electronic ground state (S0) to the lowest vibrational level of the first excited state (S1). The higher-energy shoulder represents a transition to a higher vibrational level within the S1 state (the 0-1 transition). The energy difference between these peaks provides insight into the vibrational frequencies of the molecule in its excited state. This vibronic progression is a hallmark of cyanine (B1664457) dyes and reflects the change in geometry that occurs upon electronic excitation.
Fluorescence Quantum Yields and Excited-State Lifetimes
The deactivation pathways of the excited state are quantified by the fluorescence quantum yield and the excited-state lifetime. As mentioned, the fluorescence quantum yield (Φf) for the monomer is exceptionally low, reported to be approximately 0.001. omlc.org
The excited-state lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state, is correspondingly short. Picosecond time-resolved fluorescence measurements have been crucial in determining these ultrafast dynamics. Foundational work by Tredwell and Keary in 1979 established the fluorescence lifetimes for a range of polymethine dyes. omlc.orgkirj.ee For 1,1'-diethyl-2,2'-cyanine in ethanol, the lifetime is in the picosecond domain, consistent with the efficient non-radiative decay channels such as isomerization that rapidly depopulate the excited state. nih.govkirj.ee
| Photophysical Parameter | Value | Solvent | Reference(s) |
| Absorption Maximum (λmax) | 524 nm | Ethanol | photochemcad.comsigmaaldrich.com |
| Molar Extinction Coefficient (ε) | 54,000 M-1cm-1 | Ethanol | photochemcad.comomlc.org |
| Fluorescence Quantum Yield (Φf) | ~ 0.001 | Ethanol | omlc.org |
| Excited-State Lifetime (τf) | Picoseconds | Ethanol | nih.govkirj.ee |
Solvatochromic and Thermochromic Phenomena: Mechanistic Studies
The spectroscopic properties of 1,1'-diethyl-2,2'-cyanine are highly sensitive to its local environment, a characteristic that is exploited in various sensing applications. This sensitivity manifests as solvatochromism and thermochromism.
Solvatochromism describes the change in the color of a substance (and thus its absorption or emission spectrum) when it is dissolved in different solvents. 1,1'-diethyl-2,2'-cyanine exhibits this phenomenon due to changes in its electronic distribution upon excitation, which alters its dipole moment. Solvents with different polarities interact differently with the ground and excited states, thus changing the energy gap between them.
For instance, in a study on the closely related 1,1'-diethyl-2,2'-carbocyanine chloride (Pinacyanol), the absorption maximum shifts depending on the solvent, indicating a clear solvatochromic effect. This is driven by non-specific and specific solute-solvent interactions, including the solvent's polarity and its ability to act as a hydrogen bond donor or acceptor. The high dielectric constant of water is also a key factor that promotes the self-organization of dye molecules into aggregates. researchgate.net
| Solvent | Dielectric Constant (ε) | Absorption Max (λmax) of Pinacyanol |
| Cyclohexane | 2.02 | 606 nm |
| Benzene | 2.28 | 613 nm |
| Chloroform | 4.81 | 616 nm |
| Acetone | 20.7 | 607 nm |
| Ethanol | 24.6 | 605 nm |
| Methanol | 32.7 | 596 nm |
| Water | 80.1 | 600 nm |
Data for the closely related compound Pinacyanol chloride illustrates the solvatochromic effect.
Thermochromism, a change in color with temperature, is also a prominent feature of 1,1'-diethyl-2,2'-cyanine chloride, although it is primarily linked to the equilibrium between the monomer and its aggregated forms. researchgate.net In aqueous solutions, the dye exists in an equilibrium between monomers and various aggregates (such as dimers and J-aggregates). researchgate.netnih.gov
This equilibrium is highly dependent on both concentration and temperature. At a given concentration, lowering the temperature shifts the equilibrium in favor of aggregation. nih.gov This results in a dramatic change in the absorption spectrum: the broad monomer band around 523 nm decreases, while a new, intensely sharp, and red-shifted band, known as the J-band, appears at approximately 573 nm. researchgate.netnih.gov This spectral change is a direct consequence of the temperature-induced self-assembly of the dye molecules into ordered J-aggregates, making it a clear example of a thermochromic phenomenon.
Photoisomerization and Photodegradation Pathways
The photophysical behavior of this compound upon absorption of light is multifaceted, involving competing pathways of energy dissipation, including photoisomerization and, under certain conditions, photodegradation. These processes are crucial in understanding the dye's stability and its application in various photophysical and photochemical studies.
Photoisomerization, the light-induced conversion between different spatial arrangements of atoms, is a characteristic feature of many cyanine dyes. This process typically occurs around the polymethine chain, leading to the formation of transient or stable photoisomers with distinct absorption spectra. For 1,1'-Diethyl-2,2'-cyanine, photoisomerization from the trans (most stable) form to a cis isomer can be induced by photoexcitation. The efficiency of this process is significantly influenced by the surrounding environment, particularly the viscosity of the solvent. mdpi.com Studies have shown that the quantum yield of photoisomer formation decreases as the viscosity of the solvent increases. mdpi.com This is attributed to the physical hindrance of the bulky quinoline rings' rotation in more viscous media, which is a necessary conformational change for isomerization to occur.
The general mechanism for photoisomerization in cyanine dyes involves the excitation of the molecule from the ground state (S₀) to the first excited singlet state (S₁). From the S₁ state, the molecule can relax non-radiatively by twisting around a double bond in the polymethine chain, leading to a perpendicular intermediate state. This twisted intermediate can then relax to either the original trans-isomer or the cis-isomer ground state. mdpi.com However, for some related cyanine dyes like pinacyanol chloride (1,1'-diethyl-2,2'-carbocyanine chloride), photoisomerization has been reported to be absent in solvents such as methanol, ethylene (B1197577) glycol, and glycerol (B35011). rsc.org In these cases, the primary deactivation pathway for the excited singlet state is internal conversion back to the ground state. rsc.org
Photodegradation, the irreversible decomposition of the dye molecule under illumination, is another critical pathway that affects the longevity of this compound. The process is often initiated from the excited triplet state of the dye, which can be populated via intersystem crossing from the excited singlet state. scispace.com This triplet state is typically more reactive and can interact with molecular oxygen, leading to the formation of reactive oxygen species or direct oxidation of the dye molecule. scispace.com The photodegradation of cyanine dyes has been observed to follow either quasi-first-order or zero-order kinetics in solvents like acetonitrile. scispace.com Analysis of the degradation products of similar cyanine dyes has been performed using techniques such as gas chromatography-mass spectrometry (GC/MS), which helps in elucidating the specific bond cleavages and reaction pathways involved in the decomposition process. scispace.com
Table 1: Influence of Environmental Factors on Photophysical Pathways of 1,1'-Diethyl-2,2'-cyanine and Related Dyes
| Photophysical Pathway | Influencing Factor | Observation | Reference |
| Photoisomerization | Solvent Viscosity | The quantum yield of photoisomer formation decreases with increasing solvent viscosity. | mdpi.com |
| Photoisomerization | Solvent Type | Absent in methanol, ethylene glycol, and glycerol for the related pinacyanol chloride. | rsc.org |
| Deactivation from S₁ | Solvent Type | In the absence of photoisomerization, internal conversion is the main deactivation pathway. | rsc.org |
| Photodegradation | Presence of Oxygen | The triplet state of the dye can react with oxygen, leading to degradation. | scispace.com |
Energy Transfer Dynamics involving this compound
This compound and its iodide counterpart are well-known for their propensity to form J-aggregates in aqueous solutions, which exhibit unique and highly efficient energy transfer dynamics. researchgate.net These aggregates are characterized by a sharp, red-shifted absorption band (J-band) compared to the monomeric form of the dye. researchgate.netresearchgate.net The formation of these ordered molecular assemblies leads to the delocalization of the excitation energy over multiple dye molecules, a phenomenon known as excitonic coupling. researchgate.net
Within a J-aggregate, the absorbed photon creates a Frenkel exciton (B1674681) that is not localized on a single molecule but is coherently shared among the aggregated dye molecules. This delocalization facilitates very rapid and efficient energy migration within the aggregate structure. The dynamics of J-aggregate formation have been studied using UV-vis spectroscopy, where the growth of the J-band at approximately 573 nm is observed concurrently with the decrease in the monomer absorption bands. researchgate.net The kinetics of this self-assembly process can often be described by a reverse exponential curve. researchgate.net
The efficiency and nature of energy transfer in systems containing 1,1'-Diethyl-2,2'-cyanine are highly dependent on the molecular organization. While specific studies detailing Förster Resonance Energy Transfer (FRET) with this dye as a discrete donor or acceptor are not extensively documented in the provided results, the principles of FRET are fundamental to understanding energy transfer between chromophores. FRET is a non-radiative energy transfer mechanism between a donor molecule in an excited state and an acceptor molecule, with its efficiency being acutely dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance). wikipedia.org
In the context of 1,1'-Diethyl-2,2'-cyanine, energy transfer is most prominently discussed in terms of the collective behavior within its J-aggregates rather than through-space FRET between isolated monomeric units. The coherent nature of energy transfer within J-aggregates distinguishes it from the incoherent hopping mechanism of FRET. Factors such as the concentration of the dye and the presence of certain cations can influence the formation and size of J-aggregates, thereby modulating the energy transfer dynamics. researchgate.net
Table 2: Photophysical Properties and Formation of 1,1'-Diethyl-2,2'-cyanine J-Aggregates
| Parameter | Description | Observation | Reference |
| J-Band Position | The characteristic sharp, red-shifted absorption peak of the aggregate. | Appears at approximately 573 nm in aqueous solutions. | researchgate.net |
| Formation Dynamics | The process of self-assembly of monomers into J-aggregates. | The intensity of the J-band increases over time, following a reverse exponential curve. | researchgate.net |
| Excitonic Coupling | The electronic interaction between dye molecules in the aggregate. | Leads to the delocalization of excitation energy over multiple molecules. | researchgate.net |
| Influencing Factors | Conditions that promote or affect J-aggregate formation. | Monomer concentration and the presence of cations like K⁺ are known to facilitate aggregation. | researchgate.net |
Mechanistic Studies of 1,1 Diethyl 2,2 Cyanine Chloride Aggregation Phenomena
Formation and Characterization of H- and J-Aggregates
The self-association of 1,1'-diethyl-2,2'-cyanine (B8074920) chloride in solution leads to the formation of two primary types of aggregates: H-aggregates and J-aggregates. These are distinguished by their characteristic spectral shifts in the absorption spectrum relative to the monomer. H-aggregates exhibit a hypsochromic (blue) shift, while J-aggregates show a bathochromic (red) shift. pradeepresearch.org The formation of these aggregates is a result of strong intermolecular van der Waals-like attractive forces between the dye molecules. pradeepresearch.org
J-aggregates of some cyanine (B1664457) dyes, including 1,1'-diethyl-2,2'-cyanine, can form in aqueous solutions and various matrices. researchgate.net The mechanisms governing their electronic transitions are understood through the formation of delocalized excitons, even with just a few coupled monomers. researchgate.net These aggregates are known for their narrow absorption and emission bands, increased absorbance, and reduced radiative lifetime. researchgate.net
The formation of H- and J-aggregates is highly dependent on several factors, including dye concentration, the type of solvent, temperature, and the presence of electrolytes. koreascience.kr
Concentration: Increasing the concentration of 1,1'-diethyl-2,2'-cyanine chloride in an aqueous solution promotes aggregation. researchgate.net At low concentrations (e.g., 1 x 10⁻⁵ M), the monomeric form is predominant. As the concentration increases (e.g., 5 x 10⁻³ M to 3 x 10⁻² M), the formation of aggregates becomes more pronounced, as evidenced by changes in the absorption spectra. researchgate.net Higher concentrations (greater than 10⁻³ M) are generally more likely to lead to the formation of J-aggregates. d-nb.info
Environmental Factors: The environment plays a crucial role in the aggregation process. The high dielectric constant of water, for instance, facilitates the self-organization of the dye molecules by reducing the repulsive forces between them. researchgate.net The aggregation of ionic dyes in aqueous solutions can be enhanced by decreasing the temperature or by adding inorganic salts. researchgate.net The polarity of the solvent is another critical factor; for example, changes in solvent polarity can lead to solvatochromism, resulting in shifts in the spectral bands. pradeepresearch.org
The following table summarizes the effect of concentration on the absorption spectra of this compound in water at 20°C. researchgate.net
| Concentration (M) | Predominant Species | Key Spectral Features |
| 1 x 10⁻⁵ | Monomer | Absorption peaks characteristic of the single molecule. |
| 5 x 10⁻³ | H-aggregates | Appearance of a hypsochromically shifted band. |
| 3 x 10⁻² | J-aggregates | Emergence of a sharp, bathochromically shifted J-band. |
Atomistic molecular dynamics simulations have provided insights into the structural arrangements of cyanine dyes in aggregates. For this compound (also known as pseudoisocyanine (B1232315) chloride or PIC), simulations show the formation of stacked structures. rsc.org These aggregates can contain defects such as shifts and Y-junctions. rsc.org
Two common structural models for cyanine dye aggregates are the "brickwork" and "herringbone" arrangements. rsc.orgrsc.org In the brickwork model, molecules are arranged in a sheet-like structure, which is characteristic of the smectic chromonic mesophase. rsc.org This arrangement has been observed for some cyanine dyes and is thought to be a precursor to the formation of nanoscale tubular architectures. rsc.org The herringbone arrangement is another proposed model that can explain the observed spectral properties of certain cyanine aggregates. rsc.org It is generally accepted that both H- and J-aggregates are composed of parallel dye molecules stacked plane-to-plane and end-to-end, forming two-dimensional crystalline structures. pradeepresearch.org
Exciton (B1674681) Coupling Theory in Aggregated Systems
The distinct spectral shifts observed in H- and J-aggregates are explained by the molecular exciton coupling theory. pradeepresearch.orgresearchgate.net This theory, based on Frenkel exciton theory, describes the coupling of the transition dipole moments of the constituent dye molecules within the aggregate. d-nb.infonih.gov The alignment of these transition dipoles determines the nature of the spectral shift. nih.gov
In this model, the excitation is delocalized over multiple molecules, creating an exciton. nih.gov The interaction between the electron and the hole in a Frenkel exciton is strong (around 0.5 eV), causing the excited state to move from one molecule to another. nih.gov This delocalization is a key feature of J-aggregates and accounts for their unique optical properties. nih.gov
The geometry of the aggregate dictates the outcome of the exciton coupling. In H-aggregates, the transition dipoles are aligned in a parallel, face-to-face manner, leading to a blue-shifted absorption band. d-nb.info Conversely, in J-aggregates, the molecules are arranged in a head-to-tail fashion, resulting in a red-shifted and narrowed absorption band, often referred to as the J-band. pradeepresearch.orgd-nb.info
The shape of the J-band has been a subject of extensive theoretical study. The Frenkel model, despite its simplicity, has been successful in accounting for the shape of the J-band and the properties of aggregates with different geometries. nih.gov The theory also helps to explain their temperature dependence, spectral dynamics, and nonlinear optical responses. nih.gov
Ultrafast pump-probe spectroscopy and transient photoluminescence have been employed to study the dynamics of excitons in J-aggregates of this compound. optica.org These studies have revealed that the exciton is delocalized over a number of monomers, with one study measuring an exciton delocalization length of 18 monomers at room temperature. optica.org The relatively short fluorescence lifetimes in these systems are attributed to rapid fluctuations in the polymethine chain, which lead to efficient isomerization and internal conversion to the ground state. researchgate.net
Influence of Counterions and Ionic Strength on Aggregation
Monovalent metal cations such as Na⁺ and K⁺ are known to facilitate the formation of J-aggregates for certain cyanine dyes. researchgate.net This is due to the ionic interactions between the cations and the dye molecules, which reduce the electrostatic repulsion between the dyes and allow them to come closer together. researchgate.net The nature of the counterion itself can also play a role in the type and stability of the aggregates formed. nih.gov For instance, studies on other ionic dyes have shown that organic counterions can significantly reduce the critical micelle concentration of surfactants, indicating a strong interaction that can also influence dye aggregation. nih.gov
Interactions of 1,1 Diethyl 2,2 Cyanine Chloride with Molecular and Supramolecular Systems
Fundamental Interactions with Nucleic Acids: Binding Modes and Structural Perturbations (in vitro)
In vitro studies have revealed that cyanine (B1664457) dyes, a class to which 1,1'-diethyl-2,2'-cyanine (B8074920) chloride belongs, can interact with nucleic acids through multiple binding modes. These interactions are influenced by factors such as the dye-to-base pair ratio and the specific nucleic acid sequence.
For a related trimethine-bridged cyanine dye, TO-PRO-3, three distinct noncovalent complexes with DNA have been identified. nih.govnih.gov Unbound, this dye has an absorption maximum at 632 nm. nih.gov Upon binding to calf thymus DNA, new electronic transitions appear at 514 nm (complex I), 584 nm (complex II), and 642 nm (complex III). nih.gov The significant blue shifts observed for complexes I and II, along with bisignate circular dichroism (CD) bands, are indicative of dye aggregation upon binding to the DNA. nih.gov
Complex I is characterized by a high dye-to-base pair stoichiometry that is not dependent on the base sequence. nih.gov This complex exhibits strong coupling between the bound dye molecules and is weakly associated with the DNA. nih.gov
Complex II is understood to involve the dye binding within the minor groove of the DNA. nih.govnih.gov This mode of binding provides stability to the DNA helix against thermal dissociation. nih.gov
Complex III is consistent with an intercalation binding mode, where the dye inserts itself between the base pairs of the DNA. This is supported by a slight red shift in the electronic transition and a stoichiometry of approximately one dye molecule for every two base pairs. nih.govnih.gov
It has been noted that for cyanine dyes with longer polymethine chains, such as those with three or five methine bridges, groove binding becomes a more dominant mode of interaction. nih.gov Specifically, trimethine-bridged cyanine dyes are known to bind in the DNA minor groove as both monomers and dimers. nih.gov
The binding of cyanine dyes can cause structural perturbations to the nucleic acid. For instance, the bis-intercalation of the dimeric cyanine dye YOYO-1 has been shown to unwind the DNA helix. thermofisher.com This distortion of the local DNA structure is a direct consequence of the dye's insertion between the base pairs. thermofisher.com
Table 1: Binding Characteristics of a Trimethine-Bridged Cyanine Dye with DNA
| Complex | Absorption Max (nm) | Proposed Binding Mode | Key Characteristics |
| Complex I | 514 | Exterior Aggregation | High dye:base pair ratio, weak association. nih.gov |
| Complex II | 584 | Minor Groove Binding | Stabilizes DNA helix. nih.govnih.gov |
| Complex III | 642 | Intercalation | 1 dye:2 base pairs stoichiometry. nih.govnih.gov |
Interactions with Model Membranes and Lipid Bilayers
The interaction of 1,1'-diethyl-2,2'-cyanine chloride and related cyanine dyes with model membranes and lipid bilayers is a complex process driven by a combination of electrostatic and hydrophobic forces.
Studies with a similar cyanine dye, D112, have shown that the initial contact with a lipid bilayer is governed by electrostatic interactions between the positively charged dye and the negatively charged headgroups of lipids like dipalmitoylphosphatidylserine (B1226503) (DPPS). nih.gov Following this initial binding to the membrane surface, hydrophobic interactions facilitate the insertion of the dye into the core of the bilayer. nih.gov
Two distinct insertion modes have been characterized through molecular dynamics simulations:
Harpoon Insertion: The dye inserts into the hydrophobic core.
Flip Insertion: The positively charged end of the dye molecule first enters the hydrophobic core and then reorients back towards the bilayer surface, adopting a U-shaped trajectory. nih.gov
Once inside the membrane, the dye tends to reside in a vertical orientation within the leaflet, with its lipophilic portion pointing towards the center of the bilayer and the positively charged region situated near the lipid headgroups. nih.gov Interestingly, these dyes often show a preference for localizing in regions rich in neutral lipids, such as phosphatidylcholine (PC). nih.gov
Supramolecular Recognition and Host-Guest Chemistry
The ability of this compound to participate in supramolecular recognition and host-guest chemistry is evident in its interactions with various host molecules and its tendency to form well-defined aggregates.
One of the most well-documented examples of this is the formation of J-aggregates in aqueous solutions. researchgate.net These aggregates are characterized by a sharp, red-shifted absorption band (the J-band) compared to the monomeric form of the dye. researchgate.netresearchgate.net The formation of these J-aggregates is a cooperative process, and their appearance can be monitored spectroscopically by the growth of the J-band at approximately 573 nm, which occurs concurrently with a decrease in the absorption bands corresponding to the monomer. researchgate.net
The formation of these supramolecular structures can be influenced by the presence of certain ions. For instance, monovalent cations such as K+ can facilitate the formation of J-aggregates of anionic cyanine dyes by mitigating the electrostatic repulsion between the dye molecules. researchgate.net
Furthermore, the interaction of cyanine dyes with DNA can be considered a form of supramolecular recognition, where the dye recognizes and binds to specific structural features of the DNA, such as the minor groove. nih.govnih.gov This interaction leads to the formation of new supramolecular complexes with distinct spectroscopic properties. nih.gov The dye can also act as an inhibitor of organic cation transporters (OCTs), suggesting a specific recognition and binding to these protein structures. medchemexpress.com
Adsorption Phenomena on Surfaces and Colloids
The adsorption of this compound onto various surfaces and colloidal particles is a key aspect of its chemistry, often leading to changes in its aggregation state and photophysical behavior.
The concentration of this compound plays a crucial role in its aggregation behavior in solution. At low concentrations (e.g., 1 x 10⁻⁵ M in water), the dye exists predominantly as a monomer. researchgate.net As the concentration increases, aggregation occurs, leading to the formation of dimers and higher-order aggregates, which is reflected in changes in the absorption spectrum. researchgate.net
The presence of surfaces can significantly promote the aggregation of cyanine dyes. This surface-induced aggregation can occur at concentrations where the dye would typically remain monomeric in bulk solution. The nature of the surface, including its charge and chemical composition, can influence the type and extent of aggregation.
For instance, the self-association of the related dye pinacyanol is driven by hydrophobic interactions. mdpi.com In mixed aqueous-organic solutions, a more hydrophobic environment can better stabilize dye aggregates. mdpi.com This principle can be extended to the adsorption of cyanine dyes onto hydrophobic surfaces, where the surface provides a favorable environment for aggregation.
The photophysical properties of this compound, such as its absorption and fluorescence characteristics, are highly sensitive to its local environment. When adsorbed onto a surface or colloid, the dye's photophysical behavior can be significantly altered compared to its behavior in solution.
The formation of aggregates upon adsorption leads to changes in the electronic absorption spectrum. For example, the formation of J-aggregates is characterized by a sharp, narrow, and red-shifted absorption band. researchgate.net The specific position and intensity of these bands can provide information about the structure and organization of the dye molecules within the aggregate at the interface.
The fluorescence of cyanine dyes is also strongly affected by aggregation. While monomeric cyanine dyes can be fluorescent, the formation of aggregates often leads to fluorescence quenching or the appearance of new emission bands. The study of these changes in photophysical behavior at interfaces is crucial for understanding the nature of the adsorbed dye layer and its potential applications in areas such as sensing and photography.
Computational and Theoretical Chemistry of 1,1 Diethyl 2,2 Cyanine Chloride
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations have been instrumental in elucidating the electronic characteristics that govern the absorption and emission properties of 1,1'-diethyl-2,2'-cyanine (B8074920) chloride.
Density Functional Theory (DFT) is a widely used method for determining the ground-state electronic structure and properties of cyanine (B1664457) dyes. However, accurately predicting the excited-state properties, particularly the absorption spectra of cyanine derivatives, presents a significant challenge for conventional Time-Dependent Density Functional Theory (TD-DFT) approaches. Standard TD-DFT methods often lead to a systematic and substantial underestimation of the experimental absorption wavelengths for cyanine dyes nih.gov.
This discrepancy arises from the nature of the electronic transitions in cyanines, which can have significant charge-transfer character. To address this, various DFT functionals have been assessed for their accuracy in calculating the absorption and fluorescence maxima of monomethine cyanine dyes. Research has shown that pure exchange functionals, such as M06L, HFS, HFB, and B97D, when combined with a triple-zeta basis set like 6-311+G(2d,p), provide the best performance for estimating the absorption and fluorescent characteristics of these dyes researchgate.net. For instance, while the B3LYP functional is commonly used, it may not always provide accurate transition energies for cyanine systems nih.gov. The choice of an appropriate functional is therefore critical for obtaining meaningful results.
A comparative analysis of different TD-DFT functionals for a series of cyanine dyes has shown that while most functionals can qualitatively describe the trends in absorption maxima, the quantitative accuracy varies significantly. The accepted accuracy for TD-DFT computations is generally between 0.2 and 0.3 eV researchgate.net.
Table 1: Comparison of TD-DFT Functionals for Predicting Absorption Maxima of a Generic Monomethine Cyanine Dye
| Functional | Basis Set | Calculated λmax (nm) | Experimental λmax (nm) | Deviation (eV) |
| B3LYP | 6-311+G(2d,p) | 445 | 502 | 0.32 |
| PBE0 | 6-311+G(2d,p) | 458 | 502 | 0.24 |
| M06L | 6-311+G(2d,p) | 485 | 502 | 0.09 |
| HFB | 6-311+G(2d,p) | 491 | 502 | 0.06 |
Note: Data is illustrative and based on findings for similar monomethine cyanine dyes. The experimental value is for a representative dye.
Molecular orbital (MO) analysis provides valuable insights into the electronic transitions of 1,1'-diethyl-2,2'-cyanine chloride. The visible absorption band of cyanine dyes is primarily attributed to a π-π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
For 1,1'-diethyl-2,2'-cyanine, the HOMO is typically characterized by electron density distributed across the polymethine chain and the quinoline (B57606) rings. The LUMO, similarly, is a π-type orbital with significant contributions from the atoms in the conjugated system. The energy difference between the HOMO and LUMO levels dictates the wavelength of maximum absorption (λmax). A smaller HOMO-LUMO gap results in a bathochromic (red) shift in the absorption spectrum.
Table 2: Illustrative Molecular Orbital Properties of a Monomethine Cyanine Cation
| Molecular Orbital | Energy (eV) | General Description |
| LUMO | -3.5 | π* orbital delocalized over the polymethine chain and heterocycles |
| HOMO | -5.8 | π orbital delocalized over the polymethine chain and heterocycles |
| HOMO-LUMO Gap | 2.3 | Corresponds to the main electronic transition in the visible region |
Note: These values are representative for a generic monomethine cyanine cation and serve for illustrative purposes.
Molecular Dynamics Simulations for Conformational and Solvation Studies
Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules in solution, providing insights into their conformational flexibility and interactions with the solvent.
For this compound, MD simulations can be employed to explore the potential energy surface of the monomeric dye and identify its preferred conformations in different solvents. The molecule's planarity is a critical factor affecting its spectral properties, and deviations from planarity can lead to changes in the absorption spectrum. The ethyl groups attached to the nitrogen atoms can rotate, and the two quinoline rings can twist relative to each other, leading to a range of possible conformers.
Theoretical Modeling of Aggregation Processes
One of the most fascinating properties of this compound is its ability to form self-assembled aggregates, particularly J-aggregates, in solution. Theoretical modeling has been crucial in understanding the structure and properties of these aggregates.
The formation of J-aggregates is characterized by a sharp, narrow, and red-shifted absorption band (the J-band) compared to the monomer absorption. This phenomenon is explained by the molecular exciton (B1674681) theory, which describes the coupling of the transition dipole moments of the individual dye molecules within the aggregate. The specific arrangement of the molecules in the aggregate determines whether a red-shifted J-band or a blue-shifted H-band is observed.
Atomistic molecular dynamics simulations have been performed on pseudoisocyanine (B1232315) chloride (PIC) to study its self-assembly in aqueous solution. These simulations have shown that the dye molecules organize into stacked structures. The thermodynamics of this self-assembly process have been investigated by calculating the potentials of mean force for n-mers, revealing binding free energies for dimerization in the range of 8 to 15 kBT. The simulations also show that the aggregation process is influenced by both enthalpic and entropic contributions. Two primary types of structures have been observed: H-aggregate stacks and J-aggregate sheet structures with a brickwork arrangement of the molecules.
Theoretical models, such as the Frenkel exciton model, have been used to calculate the spectral properties of different proposed aggregate structures and compare them with experimental data. These models help to elucidate the molecular-level stacking arrangement within the aggregates, which is often difficult to determine experimentally.
Predictive Design and Structure-Property Relationship Studies of Cyanine Derivatives
Computational chemistry plays a vital role in the predictive design of new cyanine dyes with tailored optical properties. By systematically modifying the structure of a parent dye like 1,1'-diethyl-2,2'-cyanine and calculating the resulting changes in its electronic and spectral properties, it is possible to establish structure-property relationships.
Studies on other cyanine derivatives, such as heptamethine cyanines, have demonstrated that the introduction of substituents at different positions on the polymethine chain can significantly modulate the absorption maxima, fluorescence quantum yields, and other photophysical properties acs.org. For example, electron-donating and electron-withdrawing groups can be strategically placed to tune the HOMO and LUMO energy levels and thus shift the absorption wavelength.
Quantum-chemical techniques can be used to analyze these relationships and provide a foundation for the rational design of new cyanine-based molecules for specific applications. For instance, TD-DFT calculations can be used to screen a library of virtual cyanine derivatives to identify candidates with desired absorption or emission wavelengths before undertaking their synthesis. While specific predictive design studies based on this compound were not found in the provided search results, the principles derived from studies on other cyanine families are directly applicable. The goal is to create a computational workflow that can reliably predict how structural modifications will impact the key photophysical parameters of the dye.
Table 3: Predicted Effect of Substituents on the Absorption Maximum of a Generic Cyanine Dye
| Substituent Position | Substituent Type | Predicted Effect on λmax |
| Polymethine Chain | Electron-donating group (EDG) | Bathochromic shift (red-shift) |
| Polymethine Chain | Electron-withdrawing group (EWG) | Hypsochromic shift (blue-shift) |
| Heterocyclic Ring | Extended π-conjugation | Bathochromic shift (red-shift) |
| Heterocyclic Ring | Steric hindrance inducing non-planarity | Hypsochromic shift (blue-shift) |
Note: This table illustrates general trends observed in structure-property relationship studies of cyanine dyes.
Applications of 1,1 Diethyl 2,2 Cyanine Chloride in Advanced Methodologies and Materials Science
Principles of Spectral Sensitization in Photographic Emulsions
One of the earliest and most significant applications of cyanine (B1664457) dyes, including 1,1'-diethyl-2,2'-cyanine (B8074920) chloride, is in the spectral sensitization of photographic emulsions. Silver halide crystals (e.g., silver bromide), the primary light-sensitive components in traditional photographic film, are naturally sensitive only to blue and ultraviolet light. Spectral sensitization is the process of extending this sensitivity to other regions of the visible spectrum, such as green, yellow, and red light.
The principle hinges on the dye's ability to adsorb onto the surface of the silver halide grains. instras.com In this adsorbed state, 1,1'-diethyl-2,2'-cyanine molecules tend to self-assemble into highly ordered structures known as J-aggregates. instras.com These aggregates are characterized by a strong, narrow absorption band (the "J-band") that is bathochromically shifted (shifted to a longer wavelength) compared to the absorption of the individual dye molecules (monomers). researchgate.netnih.gov
The sensitization process unfolds as follows:
Light Absorption: The J-aggregates on the silver halide surface act as a light-harvesting antenna system, efficiently absorbing photons in the green-orange part of the spectrum—a region where the silver halide itself is insensitive. instras.com
Energy Transfer: Upon absorbing light, the aggregate is promoted to an excited electronic state. This excitation energy is delocalized over several molecules within the aggregate. researchgate.netnih.gov
Electron Injection: The excited aggregate then transfers an electron to the conduction band of the silver halide crystal. instras.com This injected electron initiates the formation of a latent image, just as an electron generated by direct light absorption in the silver halide would.
This mechanism effectively allows the photographic emulsion to "see" and record light of longer wavelengths, a critical development for black-and-white and color photography. The efficiency of this process is highly dependent on the concentration of the dye and the conditions of the emulsion, which influence the formation and structure of the J-aggregates. google.com
Development of Fluorescent Probes and Indicators for In Vitro Research Methodologies
The strong absorption and fluorescence properties of 1,1'-diethyl-2,2'-cyanine and its derivatives make them valuable as fluorescent probes in various in vitro research applications. evitachem.comnih.gov Their spectral characteristics are often highly sensitive to their immediate molecular environment, a feature that can be exploited to report on specific biological parameters.
The fluorescence of 1,1'-diethyl-2,2'-cyanine can be modulated by its interaction with specific biomolecules, forming the basis of various biosensing strategies. The aggregation behavior of the dye is central to these principles. For instance, the presence of certain polyelectrolytes, such as DNA or specific proteins, can act as a template, inducing the formation of J-aggregates with their characteristic sharp absorption and emission spectra. nih.govresearchgate.net
This templating effect can be highly specific. A change in the conformation of a protein or the presence of a specific DNA sequence can alter the aggregation state of the dye, leading to a detectable change in the fluorescence signal (e.g., an increase or decrease in intensity, or a shift in wavelength). This principle has been used to design probes that can report on nucleic acid content or the presence of specific analytes. nih.gov Coherently coupled aggregates of the dye have been shown to delocalize electronic excitations, enabling highly efficient exciton (B1674681) migration, a property explored in the development of advanced biosensors. nih.gov
The equilibrium between the monomeric and aggregated forms of 1,1'-diethyl-2,2'-cyanine is highly dependent on the properties of the solvent, particularly its polarity. researchgate.net In aqueous solutions, the high dielectric constant promotes the self-organization of the dye into aggregates to minimize unfavorable interactions between the hydrophobic dye structure and water. researchgate.net Conversely, in less polar organic solvents like ethanol, the dye tends to exist as monomers. omlc.org
This sensitivity allows the dye to function as a probe for the polarity of microenvironments. For example, when partitioning into the hydrophobic core of a lipid bilayer or a micelle, the dye's fluorescence spectrum will shift, reflecting the change from a polar aqueous environment to a nonpolar lipid environment. mdpi.com By observing the spectral shifts or changes in the ratio of monomer-to-aggregate fluorescence, researchers can gain insights into the local polarity and structure of biological membranes, protein binding sites, and other organized molecular assemblies. mdpi.com
Photonic and Optoelectronic Material Design Principles
The unique optical properties of 1,1'-diethyl-2,2'-cyanine aggregates are of significant interest in the design of photonic and optoelectronic materials. The ability to form J-aggregates, which exhibit very large oscillator strengths and sharp, intense absorption bands, is a key design principle. instras.comresearchgate.net These properties arise from the coherent coupling of the transition moments of the individual dye molecules within the aggregate, leading to collective excitonic states. researchgate.netnih.gov
These well-defined optical transitions make the aggregates suitable for applications where precise control of light absorption and energy transfer is required. Materials incorporating these aggregates can be designed to have strong, narrow-band absorption in specific parts of the visible spectrum. This has been explored for applications in optical filters, nonlinear optical devices, and as sensitizers in organic solar cells. instras.com
Role in Advanced Microscopy Techniques (e.g., Super-Resolution Imaging Mechanisms)
Cyanine dyes as a class are fundamental to the advancement of fluorescence microscopy, particularly in the realm of super-resolution imaging. nih.gov Techniques like DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) rely on the transient binding of fluorescently-labeled DNA strands ("imagers") to complementary "docking" strands attached to a target molecule. This transient binding allows for the sequential localization of single molecules, breaking the diffraction limit of light.
While specific, widespread use of 1,1'-diethyl-2,2'-cyanine chloride in commercial super-resolution probes is not heavily documented in comparison to more modern, functionalized cyanines, its fundamental photophysical properties are illustrative of the requirements for such applications. These include a high molar extinction coefficient, reasonable fluorescence quantum yield, and photostability. The principles of fluorogenic labeling, where a dye's fluorescence is enhanced upon binding or a change in its environment, are central to these advanced techniques. nih.gov The development of multiplexed imaging, which allows for the visualization of numerous different molecular targets in a single sample, often leverages the diverse spectral properties available within the broader cyanine dye family. nih.gov
Dye-Sensitized Systems: Fundamental Energy Transfer Processes
In dye-sensitized systems, such as dye-sensitized solar cells (DSSCs) or the aforementioned photographic emulsions, this compound acts as the primary light absorber. The fundamental process is one of energy and electron transfer from the excited dye to a wide-bandgap semiconductor, such as titanium dioxide (TiO₂) or silver halide. instras.com
The energy transfer process can be described by a few key steps:
Photon Absorption and Exciton Formation: The dye molecule or, more commonly, its aggregate, absorbs a photon, which elevates an electron to an excited state, creating what is known as a Frenkel exciton. researchgate.net
Exciton Delocalization: In J-aggregates, this excitonic energy is not confined to a single molecule but is delocalized over multiple chromophores in the assembly. This delocalization is responsible for the unique spectral properties of the aggregate. researchgate.net
Energy Funneling and Electron Injection: The absorbed energy can be funneled through the aggregate network to a site at the interface with the semiconductor. instras.com From this point, an electron is injected from the dye's excited state orbital into the semiconductor's conduction band. This charge separation is the crucial step that converts light energy into an electrical signal or a chemical change.
Aggregates can play a dual role: acting as a light-harvesting antenna that funnels energy to a specific point for electron transfer, or having each chromophore in the assembly capable of electron transfer. instras.com Studies have shown that aggregated forms of cyanine dyes can sensitize TiO₂ with an efficiency equal to that of the monomer form, maximizing photocurrents in solar cell applications. instras.com
Data Tables
Table 1: Spectroscopic Properties of 1,1'-Diethyl-2,2'-cyanine
| Form | Solvent | Absorption Max (λmax) | Molar Extinction (ε) | Reference(s) |
| Monomer (Iodide Salt) | Ethanol | 524 nm | 54,000 M-1cm-1 | evitachem.comomlc.orgphotochemcad.com |
| Monomer (Chloride Salt) | Water (1 x 10-5 M) | ~523 nm | Not specified | researchgate.net |
| J-Aggregate (Iodide Salt) | Water | 573 nm | Not specified | researchgate.net |
| J-Aggregate (Chloride Salt) | Water (3 x 10-2 M) | ~575 nm | Not specified | researchgate.net |
| H-Aggregate (Chloride Salt) | Water (5 x 10-3 M) | ~485 nm | Not specified | researchgate.net |
Future Research Directions and Emerging Trends for 1,1 Diethyl 2,2 Cyanine Chloride
The exploration of 1,1'-diethyl-2,2'-cyanine (B8074920) chloride and its analogs continues to push the boundaries of materials science, photophysics, and computational chemistry. Future research is poised to unlock even more sophisticated applications by focusing on hybrid materials, advanced analytical techniques, and the design of complex molecular architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
